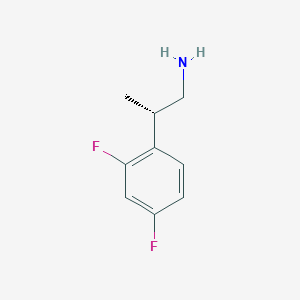

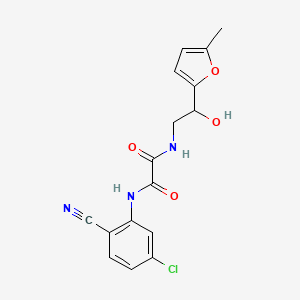

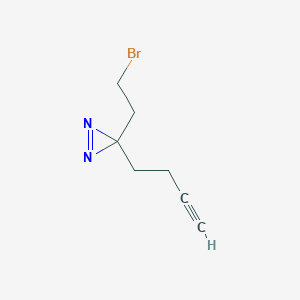

![molecular formula C18H17ClN2O3S B2411514 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865545-52-4](/img/structure/B2411514.png)

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of the related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is known . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .Physical And Chemical Properties Analysis

The related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS . It should be stored in a dry environment at 2-8°C .科学的研究の応用

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The compound has been employed in Ni-catalyzed cross-electrophile coupling reactions. Specifically, it serves as a precursor for the formation of Csp2–Csp3 bonds by coupling unactivated alcohols with aryl halides. Researchers have developed a strategy based on in situ halogenation and reductive coupling, allowing rapid transformation of alcohols to their bromide counterparts. Notably, this method is compatible with a wide range of structurally complex alcohols, eliminating the need for pre-preparation of alkyl halides. Additionally, the mild bromination process shows good selectivity, making it promising for functionalizing diols and polyols without extensive protecting/deprotecting steps .

Chiral Intermediates for Drug Synthesis

The compound, as an optically pure ester, serves as a precursor for enantiopure intermediates. These intermediates are crucial for the synthesis of chiral drugs, including statins (cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors). Its role in drug synthesis underscores its importance in pharmaceutical research and development .

Synthesis of 2-Aryl Substituted Chromeno[3,4-b]pyrrol-4(3H)-ones

Researchers have utilized the compound as a precursor in the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. The reaction involves base-mediated reductive coupling of the compound with α-bromoacetophenone, followed by intramolecular cyclization. This synthetic pathway provides access to a series of structurally diverse chromeno[3,4-b]pyrrol-4(3H)-ones, which may have applications in medicinal chemistry and materials science .

将来の方向性

特性

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-4-21-16-14(19)6-5-7-15(16)25-18(21)20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDDRLTPYVTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

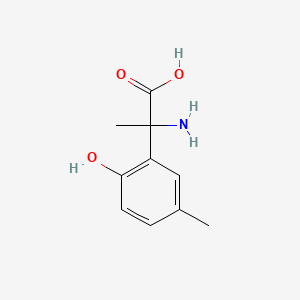

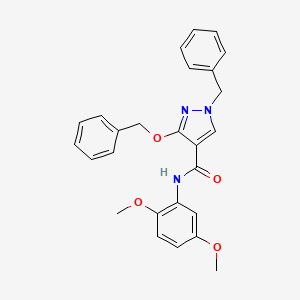

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

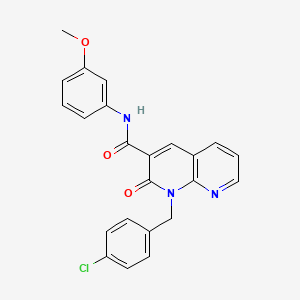

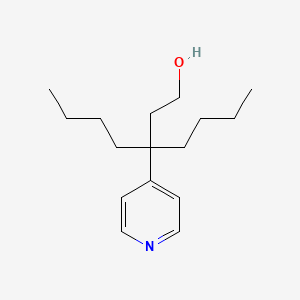

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

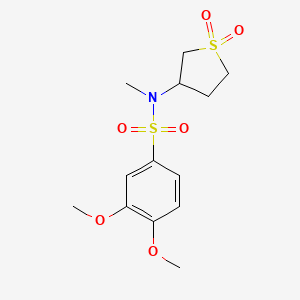

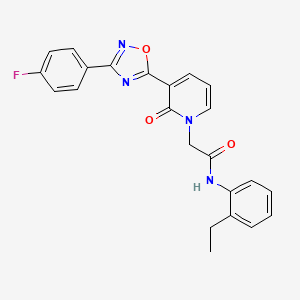

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)

![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)